molecular formula C21H19ClN4 B13438997 N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride

N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride

Cat. No.: B13438997
M. Wt: 362.9 g/mol
InChI Key: YCTPOOSUMJYWMU-UHFFFAOYSA-N
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Description

  • React the pyridazine compound with dimethylamine.
  • Conditions: Use of a suitable base (e.g., sodium hydride) in an organic solvent.
  • Step 6: Formation of Hydrochloride Salt

    • Treat the final product with hydrochloric acid to form the hydrochloride salt.
    • Conditions: Aqueous hydrochloric acid solution.
  • Industrial Production Methods

    Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling to form the pyridazine ring

    • Step 1: Preparation of Naphthalene Intermediate

      • React naphthalene with a suitable halogenating agent (e.g., bromine) to form 2-bromonaphthalene.
      • Conditions: Reflux in an organic solvent such as dichloromethane.
    • Step 2: Preparation of Pyridine Intermediate

      • Synthesize 4-bromopyridine through halogenation of pyridine.
      • Conditions: Use of a halogenating agent like N-bromosuccinimide (NBS) in an organic solvent.
    • Step 3: Coupling Reaction

      • Couple 2-bromonaphthalene and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
      • Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
    • Step 4: Formation of Pyridazine Ring

      • Cyclize the coupled product to form the pyridazine ring.
      • Conditions: Use of a cyclizing agent such as hydrazine hydrate under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride undergoes various chemical reactions, including:

    • Oxidation

      • Common reagents: Potassium permanganate, chromium trioxide.
      • Major products: Oxidized derivatives of the naphthalene and pyridine rings.
    • Reduction

      • Common reagents: Sodium borohydride, lithium aluminum hydride.
      • Major products: Reduced forms of the pyridazine ring.
    • Substitution

      • Common reagents: Halogenating agents, nucleophiles.
      • Major products: Substituted derivatives on the naphthalene and pyridine rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: N-bromosuccinimide in dichloromethane.

    Scientific Research Applications

    N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride has diverse applications in scientific research:

    • Chemistry

      • Used as a building block for synthesizing complex organic molecules.
      • Employed in studying reaction mechanisms and developing new synthetic methodologies.
    • Biology

      • Investigated for its potential as a biochemical probe.
      • Studied for its interactions with biological macromolecules.
    • Medicine

      • Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
      • Used in drug discovery and development.
    • Industry

      • Utilized in the production of advanced materials with specific electronic and optical properties.
      • Applied in the development of novel catalysts for chemical reactions.

    Mechanism of Action

    The mechanism of action of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

    Comparison with Similar Compounds

    Similar Compounds

    • N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine
    • N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrobromide
    • N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydroiodide

    Uniqueness

    N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

    Properties

    Molecular Formula

    C21H19ClN4

    Molecular Weight

    362.9 g/mol

    IUPAC Name

    N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride

    InChI

    InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H

    InChI Key

    YCTPOOSUMJYWMU-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC4=CC=CC=C4C=C3.Cl

    Origin of Product

    United States

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